molecular formula C11H13NO B1582076 2-Propenamide, polymer with ethenylbenzene CAS No. 24981-13-3

2-Propenamide, polymer with ethenylbenzene

Cat. No. B1582076
CAS RN: 24981-13-3
M. Wt: 175.23 g/mol
InChI Key: KMNONFBDPKFXOA-UHFFFAOYSA-N
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Patent
US05656506

Procedure details

Next, 40 g of styrene was added into the polymerization vessel, the mixture was stirred under the same conditions for 4 hours, and further stirring was continued with addition of 2 g of acrylamide under the same conditions for 5 hours to obtain a dispersion of fine particles of a styrene/acrylamide copolymer which were not agglutinated.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([NH2:13])(=[O:12])[CH:10]=[CH2:11]>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:11]=[CH:10][C:9]([NH2:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)(=O)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under the same conditions for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirring

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C=CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.